N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
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Overview
Description
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) as a base at 70°C. The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .
Industrial Production Methods
Industrial production methods for coumarin derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Biological Research: It is used in studies investigating the inhibition of bacterial DNA gyrase, making it a candidate for antibiotic development.
Industrial Applications: The compound is explored for its use in fabric conditioners and certain perfumes due to its aromatic properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . The compound’s anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
4-methylumbelliferone: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
N,N-diethyl-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its specific structural modifications, which enhance its biological activity and make it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
N,N-diethyl-2-(4-ethyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-4-12-9-17(20)22-15-10-13(7-8-14(12)15)21-11-16(19)18(5-2)6-3/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJACYSEDJJQFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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